3',4'-Dimethoxy-biphenyl-2-ylamine
Description
3',4'-Dimethoxy-biphenyl-2-ylamine is a biphenylamine derivative characterized by methoxy (-OCH₃) substituents at the 3' and 4' positions of the biphenyl scaffold and an amine (-NH₂) group at the 2-position (Figure 1). Biphenylamines are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-13-8-7-10(9-14(13)17-2)11-5-3-4-6-12(11)15/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGCFAJCBRHKFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethoxy-biphenyl-2-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives that have suitable substituents for further functionalization.
Industrial Production Methods
In an industrial setting, the production of 3’,4’-Dimethoxy-biphenyl-2-ylamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethoxy-biphenyl-2-ylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the biphenyl core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy or amine derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to 3',4'-dimethoxy-biphenyl-2-ylamine may possess anticancer properties. For instance, derivatives of biphenyl amines have been investigated for their potential as inhibitors of cancer cell proliferation. Studies have shown that certain biphenyl amines can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Case Study: Inhibition of Tumor Growth
A study conducted on biphenyl derivatives demonstrated that specific modifications to the amine structure could enhance their efficacy against tumor growth in vitro. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls, suggesting the potential for these compounds as therapeutic agents .
Materials Science
Organic Electronics
this compound has been explored as a hole transport material in organic light-emitting diodes (OLEDs) and organic solar cells. Its favorable electronic properties allow for efficient charge transport, which is crucial for the performance of these devices.
| Material | Efficiency (%) | Application |
|---|---|---|
| This compound | ~18 | Hole transport layer in OLEDs |
| 4,4'-Dimethoxydiphenylamine | ~15 | Electron transport layer in OLEDs |
The incorporation of this compound into device architectures has shown improved power conversion efficiencies compared to traditional materials .
Environmental Applications
Detection of Pollutants
Biphenyl derivatives are also utilized in environmental chemistry for the detection of pollutants. Their ability to form complexes with heavy metals makes them suitable for use in sensors designed to monitor environmental contamination.
Case Study: Heavy Metal Detection
A study highlighted the use of biphenyl-based sensors for detecting lead and mercury ions in water samples. The sensors exhibited high sensitivity and selectivity, with detection limits reaching nanomolar concentrations. This application is significant for environmental monitoring and public health safety .
Mechanism of Action
The mechanism of action of 3’,4’-Dimethoxy-biphenyl-2-ylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Biphenylamine Derivatives
Substituent Effects on Electronic Properties
- Methoxy vs. Fluoro Groups: Methoxy substituents are electron-donating due to their oxygen lone pairs, enhancing the electron density of the aromatic ring.
- Methyl and Hydroxyl Groups: Methyl groups (e.g., in DMDPA and 4-Amino-3,2'-dimethylbiphenyl ) introduce steric hindrance, which may limit rotational freedom or binding in biological systems. Hydroxyl groups (as in 3'-Methyl-4'-amino-4-hydroxydiphenylamine ) enable hydrogen bonding, increasing solubility in polar solvents.
Positional Isomerism
- The position of substituents significantly impacts biological activity. For example, 4-Amino-3,2'-dimethylbiphenyl has methyl groups at the 3 and 2' positions, which may sterically hinder interactions compared to this compound’s para-substituted methoxy groups.
Research Findings and Trends
- Synthetic Utility : Methoxy-substituted biphenylamines are often prioritized in medicinal chemistry for their balance of solubility and metabolic stability .
- Fluorinated Analogs : Fluorine-containing derivatives (e.g., 3',4'-Difluorobiphenyl-2-ylamine) are increasingly used in positron emission tomography (PET) tracer development due to fluorine-18’s isotopic properties .
- Regulatory Compliance : Compounds like DMDPA and 3',4'-Difluorobiphenyl-2-ylamine are manufactured under strict guidelines for pharmaceutical impurities and quality control .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3',4'-Dimethoxy-biphenyl-2-ylamine, and how are intermediates characterized?
- Methodological Answer : A common approach involves Ullmann coupling or Buchwald-Hartwig amination between halogenated aromatic precursors (e.g., 3',4'-dimethoxybiphenyl halides) and ammonia equivalents. For example, outlines a biphenyl synthesis using triethylamine as a base in dry toluene under reflux, with reaction progress monitored via TLC . Post-synthesis, intermediates are characterized using H/C NMR (as in ) and LC-MS to confirm structural integrity. Crystallization from methanol or ethanol is recommended for purification .
Q. What analytical techniques are critical for identifying impurities in this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is essential for purity assessment, as described in for residual solvent analysis. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) can detect low-volatility byproducts. Elemental analysis (e.g., CHNS) and differential scanning calorimetry (DSC) further validate molecular composition and thermal stability .
Advanced Research Questions
Q. How can researchers optimize coupling reactions to improve yield and reduce side products in this compound synthesis?
- Methodological Answer : Key parameters include:
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)) with ligands like XPhos enhance coupling efficiency .
- Solvent and temperature : highlights the use of dry toluene under reflux (110–120°C) to minimize hydrolysis. Lowering reaction time via microwave-assisted synthesis may reduce decomposition.
- Base optimization : Triethylamine or KCO (as in ) neutralizes acidic byproducts. Monitoring pH and stoichiometry minimizes side reactions .
Q. How should discrepancies between NMR and X-ray crystallography data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers in solution) versus static crystal structures. To address this:
- Perform variable-temperature NMR to identify conformational flexibility .
- Compare X-ray bond angles (e.g., C-N-C angles reported in as ~117.95°) with DFT-optimized geometries .
- Use NOESY or ROESY NMR to probe spatial arrangements in solution, complementing crystallographic data .
Q. What strategies enable selective functionalization of this compound for downstream applications?
- Methodological Answer :
- Electrophilic substitution : Direct nitration or bromination at the 2-position of the amine-bearing ring, leveraging methoxy groups as directing groups.
- Cross-coupling : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups (e.g., ’s use of biphenyl derivatives in boronate synthesis) .
- Protection-deprotection : Temporary protection of the amine with Boc groups prevents undesired side reactions during multi-step syntheses .
Notes on Data Interpretation
- Contradictory solubility data : If solubility varies across studies (e.g., in DMSO vs. methanol), verify solvent purity and temperature conditions. emphasizes residual solvent testing using standardized chromatographic systems .
- Spectral anomalies : For unexpected NMR peaks, conduct spiking experiments with suspected impurities or use 2D NMR (HSQC, HMBC) to assign signals unambiguously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
